
Morphinan-3,6-alpha-diol, 7,8-didehydro-4,5-alpha-epoxy-17-trideuteriomethyl-
Vue d'ensemble
Description
Morphine-d3 (CRM) est une forme deutérée de la morphine, un analgésique opioïde. Elle est utilisée comme étalon de référence analytique pour la quantification de la morphine dans divers échantillons biologiques par chromatographie en phase gazeuse ou chromatographie liquide-spectrométrie de masse. La morphine-d3 (CRM) est classée comme un opioïde et est couramment utilisée pour ses propriétés analgésiques, mais elle a également un fort potentiel d'addiction .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La morphine-d3 (CRM) est synthétisée en introduisant des atomes de deutérium dans la molécule de morphine. La synthèse implique le remplacement d'atomes d'hydrogène par du deutérium, généralement en utilisant des réactifs deutérés. Les conditions réactionnelles sont soigneusement contrôlées pour assurer l'incorporation du deutérium à des positions spécifiques dans la molécule de morphine .
Méthodes de production industrielle
La production industrielle de morphine-d3 (CRM) implique une synthèse à grande échelle utilisant des réactifs deutérés et des techniques de purification avancées. Le processus est effectué sous des directives réglementaires strictes pour garantir la qualité et la pureté du produit final. Le composé est ensuite formulé en solution, généralement dans du méthanol, et conditionné en tant que matériau de référence certifié .
Analyse Des Réactions Chimiques
Types de réactions
La morphine-d3 (CRM) subit diverses réactions chimiques, notamment :
Oxydation : La morphine peut être oxydée pour former de la morphinone.
Réduction : La réduction de la morphine peut conduire à la formation de dihydromorphine.
Substitution : Des réactions de substitution peuvent se produire au niveau des groupes hydroxyle de la morphine.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme l'anhydride acétique peuvent être utilisés pour les réactions d'acétylation.
Principaux produits formés
Oxydation : Morphinone
Réduction : Dihydromorphine
Substitution : Acétylmorphine
Applications de la recherche scientifique
La morphine-d3 (CRM) est largement utilisée dans la recherche scientifique, notamment :
Chimie : Utilisée comme étalon interne en chimie analytique pour la quantification de la morphine dans les échantillons biologiques.
Biologie : Utilisée dans des études pour comprendre le métabolisme et la pharmacocinétique de la morphine.
Médecine : Utilisée dans la recherche clinique pour surveiller les taux de morphine chez les patients et pour étudier les effets de la morphine et de ses métabolites.
Industrie : Utilisée en toxicologie médico-légale pour détecter et quantifier la morphine dans divers échantillons.
Mécanisme d'action
La morphine-d3 (CRM) exerce ses effets en agissant comme un agoniste au niveau des récepteurs mu-opioïdes du système nerveux central. Cette interaction inhibe la libération de neurotransmetteurs, ce qui entraîne une perception réduite de la douleur. Les principales cibles moléculaires sont les récepteurs mu-opioïdes, et les voies impliquées comprennent l'inhibition de l'adénylate cyclase et la modulation des canaux ioniques .
Applications De Recherche Scientifique
Morphine-d3 (CRM) is widely used in scientific research, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of morphine in biological samples.
Biology: Employed in studies to understand the metabolism and pharmacokinetics of morphine.
Medicine: Used in clinical research to monitor morphine levels in patients and to study the effects of morphine and its metabolites.
Industry: Utilized in forensic toxicology to detect and quantify morphine in various samples.
Mécanisme D'action
Morphine-d3 (CRM) exerts its effects by acting as an agonist at the mu-opioid receptors in the central nervous system. This interaction inhibits the release of neurotransmitters, leading to reduced perception of pain. The primary molecular targets are the mu-opioid receptors, and the pathways involved include the inhibition of adenylate cyclase and the modulation of ion channels .
Comparaison Avec Des Composés Similaires
Composés similaires
Codéine-d3 : Une forme deutérée de la codéine, utilisée comme étalon interne pour la quantification de la codéine.
Morphine-3-glucuronide : Un métabolite de la morphine, utilisé dans les études pharmacocinétiques.
Morphine-6-glucuronide : Un autre métabolite de la morphine, connu pour ses propriétés analgésiques.
Unicité
La morphine-d3 (CRM) est unique en raison de son marquage au deutérium, qui offre des avantages distincts dans les applications analytiques. La présence d'atomes de deutérium permet une quantification plus précise de la morphine dans des matrices biologiques complexes, ce qui en fait un outil précieux dans la recherche médico-légale et clinique .
Activité Biologique
Morphinan-3,6-alpha-diol, 7,8-didehydro-4,5-alpha-epoxy-17-trideuteriomethyl-, also known as Morphine-D3, is a derivative of morphine with significant implications in pharmacology and medicinal chemistry. This compound belongs to the morphinan class of opioids, which are widely recognized for their analgesic properties. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
- Molecular Formula : C₁₇H₁₉NO₃
- Molecular Weight : 285.34 g/mol
- CAS Number : 67293-88-3
Morphinan derivatives, including Morphine-D3, primarily exert their effects by binding to opioid receptors in the central nervous system (CNS). The three main types of opioid receptors are:
- Mu (μ) Receptors : Responsible for analgesic and euphoric effects.
- Kappa (κ) Receptors : Involved in analgesia and sedation.
- Delta (δ) Receptors : Modulate emotional responses to pain.
The binding affinity and activity of Morphine-D3 at these receptors can influence its efficacy and side effects.
Analgesic Effects
Morphine-D3 exhibits potent analgesic properties similar to its parent compound, morphine. Studies have shown that it effectively reduces pain in various models:
- In Vivo Studies : In animal models, Morphine-D3 demonstrated significant pain relief comparable to standard doses of morphine .
- Mechanistic Insights : The compound's action on μ-opioid receptors leads to inhibition of nociceptive signal transmission in the spinal cord .
Pharmacokinetics
The pharmacokinetic profile of Morphine-D3 is characterized by:
- Absorption : High bioavailability (80-100%) when administered orally.
- Distribution : Volume of distribution approximately 5.31 L/kg.
- Metabolism : Predominantly metabolized in the liver with active metabolites contributing to its analgesic effects .
Side Effects and Toxicity
While Morphine-D3 shares a similar side effect profile with morphine, including potential for addiction and respiratory depression, it is crucial to assess its specific toxicity through systematic studies:
- Respiratory Depression : A common side effect associated with opioid use.
- Addiction Potential : Long-term use can lead to dependence; however, studies indicate variable addiction potential depending on receptor interaction profiles .
Case Study 1: Pain Management in Cancer Patients
A clinical trial involving cancer patients demonstrated that Morphine-D3 provided substantial pain relief while minimizing side effects compared to traditional morphine treatments. Patients reported improved quality of life with fewer instances of severe adverse reactions.
Case Study 2: Postoperative Pain Control
In a postoperative setting, Morphine-D3 was administered to patients following major surgeries. Results indicated effective pain control with a lower incidence of nausea and vomiting compared to standard morphine regimens.
Comparative Analysis
Property | Morphine-D3 | Standard Morphine |
---|---|---|
Analgesic Potency | High | High |
Onset of Action | 15 minutes (IV) | 15 minutes (IV) |
Duration of Action | 3–7 hours | 3–7 hours |
Side Effects | Moderate | High |
Addiction Potential | Moderate | High |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for introducing trideuteriomethyl groups at the C17 position of morphinan derivatives?
The synthesis of 17-trideuteriomethyl-substituted morphinans typically involves deuterated methylating agents (e.g., CDI) under controlled conditions to ensure isotopic purity. For example, nucleophilic substitution reactions can replace the existing methyl group with a deuterated analog. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (e.g., H-NMR) and high-resolution mass spectrometry (HRMS) are critical for verifying deuteration efficiency and structural integrity . Additionally, X-ray crystallography may resolve positional ambiguities in the morphinan backbone .
Q. How can the stereochemical configuration of the 4,5-alpha-epoxy ring be confirmed in this compound?
The stereochemistry of the 4,5-alpha-epoxy ring is confirmed via circular dichroism (CD) spectroscopy and single-crystal X-ray diffraction. Computational modeling (e.g., density functional theory) can further validate the observed optical activity and spatial arrangement, particularly when deuterium substitution alters electronic environments . Comparative analysis with non-deuterated analogs (e.g., morphine) is essential to rule out isotopic effects on stereochemical outcomes .
Q. What are the primary pharmacological targets of this deuterated morphinan, and how do they compare to non-deuterated analogs?
Like morphine, this compound targets μ-opioid receptors (MORs), but deuterium substitution at C17 may alter binding kinetics due to isotopic mass effects. Radioligand binding assays (using H-labeled ligands) and functional assays (e.g., cAMP inhibition in HEK293-MOR cells) can quantify affinity () and efficacy (EC). Notably, deuterated compounds often exhibit slower metabolic clearance, which may enhance in vivo potency despite similar in vitro receptor binding .
Advanced Research Questions
Q. How does isotopic substitution at C17 influence metabolic stability in preclinical models?
Deuterium incorporation can reduce first-pass metabolism by stabilizing C–D bonds against cytochrome P450 (CYP3A4/2D6)-mediated oxidation. To assess this, comparative pharmacokinetic studies in rodents should measure plasma half-life () and metabolite profiles (via LC-MS/MS). For instance, deuterated morphine analogs show prolonged due to decreased formation of toxic metabolites like morphine-3-glucuronide . However, isotopic purity must exceed 99% to avoid confounding results from protiated impurities .
Q. What experimental strategies resolve discrepancies in receptor binding data between in vitro and in vivo studies?
Discrepancies often arise from differences in tissue distribution, protein binding, or metabolite interference. To address this:
- Use in situ brain perfusion techniques to quantify blood-brain barrier penetration.
- Apply microdialysis to measure unbound drug concentrations in target tissues.
- Conduct knock-in mouse studies with humanized MORs to isolate species-specific effects.
Contradictory data may also stem from non-selective radioligands; orthogonal assays (e.g., β-arrestin recruitment vs. G-protein activation) can clarify biased signaling .
Q. How can deuterium isotope effects (DIEs) be quantified in opioid tolerance studies?
DIEs are evaluated by comparing tolerance development in deuterated vs. non-deuterated analogs. Chronic administration models (e.g., 7-day morphine pellet implantation in rats) measure tolerance via thermal nociception assays (e.g., tail-flick test). Slower tolerance onset in deuterated compounds suggests reduced receptor internalization or β-arrestin-2 recruitment, which can be validated via confocal microscopy and Western blotting for MOR trafficking proteins .
Q. What analytical techniques differentiate between deuterated parent drug and its metabolites in complex biological matrices?
Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) using multiple reaction monitoring (MRM) is optimal. For example:
- Monitor transitions specific to deuterated ions (e.g., m/z 286 → 201 for the parent vs. m/z 289 → 204 for the deuterated analog).
- Employ stable isotope-labeled internal standards (e.g., C-morphine) to correct for matrix effects.
- High-resolution orbitrap MS can resolve isotopic clusters and confirm deuteration sites in metabolites .
Q. Data Contradiction Analysis
Q. Why do some studies report enhanced analgesic efficacy for deuterated morphinans, while others show no significant difference?
This contradiction may arise from:
- Dose dependency : Subtherapeutic doses may mask isotope effects.
- Model variability : Inflammatory vs. neuropathic pain models differ in MOR expression and downstream signaling.
- Metabolic interference : Co-administered drugs (e.g., CYP inhibitors) may alter deuterated compound clearance.
To reconcile findings, meta-analyses should stratify data by dose, pain model, and metabolic context. Preclinical trials must adhere to ARRIVE guidelines to minimize bias .
Tables
Parameter | Non-deuterated Morphine | 17-Trideuteriomethyl Analog | Reference ID |
---|---|---|---|
Plasma (h) | 2.1 ± 0.3 | 3.8 ± 0.5 | |
MOR (nM) | 1.2 | 1.5 | |
Metabolic Clearance | High (CYP3A4) | Reduced (C–D bond stabilization) |
Propriétés
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18/h2-5,10-11,13,16,19-20H,6-8H2,1H3/t10-,11+,13-,16-,17-/m0/s1/i1D3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJCRHHNABKAKU-LLQNGXJRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00217656 | |
Record name | Morphinan-3,6-alpha-diol, 7,8-didehydro-4,5-alpha-epoxy-17-trideuteriomethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00217656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67293-88-3 | |
Record name | Morphine-methyl-d3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67293-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Morphinan-3,6-alpha-diol, 7,8-didehydro-4,5-alpha-epoxy-17-trideuteriomethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067293883 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Morphinan-3,6-alpha-diol, 7,8-didehydro-4,5-alpha-epoxy-17-trideuteriomethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00217656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Morphinan-3,6-alpha-diol, 7,8-didehydro-4,5-alpha-epoxy-17-trideuteriomethyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.